molecular formula C6H5ClN2O4S B1451006 2-Chloro-6-nitrobenzene-1-sulfonamide CAS No. 89581-71-5

2-Chloro-6-nitrobenzene-1-sulfonamide

Cat. No.: B1451006
CAS No.: 89581-71-5
M. Wt: 236.63 g/mol
InChI Key: ACUFLNWNUQBRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5ClN2O4S. It is a derivative of benzene, characterized by the presence of chloro, nitro, and sulfonamide functional groups. This compound is primarily used in chemical research and industrial applications due to its unique reactivity and properties.

Biochemical Analysis

Biochemical Properties

2-Chloro-6-nitrobenzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression levels of specific genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and the potential for toxicity at high doses is crucial for its safe application in research and therapeutic settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps in elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitrobenzene-1-sulfonamide typically involves the nitration of 2-chlorobenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C6H4ClSO2NH2+HNO3C6H3Cl(NO2)SO2NH2+H2O\text{C6H4ClSO2NH2} + \text{HNO3} \rightarrow \text{C6H3Cl(NO2)SO2NH2} + \text{H2O} C6H4ClSO2NH2+HNO3→C6H3Cl(NO2)SO2NH2+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as:

  • Mixing of reactants in a controlled environment.
  • Maintaining the reaction temperature to avoid side reactions.
  • Purification of the product through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.

Major Products:

    Reduction: 2-Chloro-6-aminobenzene-1-sulfonamide.

    Substitution: Depending on the nucleophile, products like 2-methoxy-6-nitrobenzene-1-sulfonamide or 2-thio-6-nitrobenzene-1-sulfonamide can be formed.

Scientific Research Applications

2-Chloro-6-nitrobenzene-1-sulfonamide is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Chloro-4-nitrobenzene-1-sulfonamide
  • 2-Chloro-6-aminobenzene-1-sulfonamide
  • 2-Nitrochlorobenzene

Comparison:

    2-Chloro-4-nitrobenzene-1-sulfonamide: Similar structure but different position of the nitro group, leading to different reactivity and applications.

    2-Chloro-6-aminobenzene-1-sulfonamide: Formed by the reduction of the nitro group, used in different biological applications.

    2-Nitrochlorobenzene: Lacks the sulfonamide group, used primarily in the synthesis of dyes and pigments.

2-Chloro-6-nitrobenzene-1-sulfonamide stands out due to its unique combination of functional groups, making it versatile for various chemical reactions and applications.

Properties

IUPAC Name

2-chloro-6-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUFLNWNUQBRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-nitrobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-nitrobenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-nitrobenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-nitrobenzene-1-sulfonamide
Reactant of Route 5
2-Chloro-6-nitrobenzene-1-sulfonamide
Reactant of Route 6
2-Chloro-6-nitrobenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.